molecular formula C14H10O3 B2453700 2-hydroxydibenzo[b,e]oxepin-11(6H)-one CAS No. 50456-78-5

2-hydroxydibenzo[b,e]oxepin-11(6H)-one

Cat. No. B2453700
CAS RN: 50456-78-5
M. Wt: 226.231
InChI Key: SAQGGUMGWGCEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxydibenzo[b,e]oxepin-11(6H)-one is a chemical compound with the molecular formula C14H10O3 . It’s an intermediate product of Doxepin .


Synthesis Analysis

The synthesis of dibenzo[b,e]oxepin-11(6H)-one derivatives has been reported in the literature . One method involves the use of 2-(Phenoxymethyl)benzoic acid .


Molecular Structure Analysis

The molecular structure of 2-Hydroxydibenzo[b,e]oxepin-11(6H)-one has been confirmed by means of IR, 1H-NMR, 13C-NMR, and MS .

properties

IUPAC Name

2-hydroxy-6H-benzo[c][1]benzoxepin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-10-5-6-13-12(7-10)14(16)11-4-2-1-3-9(11)8-17-13/h1-7,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQGGUMGWGCEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxydibenzo[b,e]oxepin-11(6H)-one

Synthesis routes and methods

Procedure details

A mixture of 20 g of 2-methoxy-6,11-dihydrodibenz[b,e]oxepin-11-one and 150 g of pyridine hydrochloride is stirred with heating at 180° C for 2 hours. The solution is poured into 2 liter of water with stirring to give 15 g of 2-hydroxy-6,11-dihydrodibenz[b,e]oxepin-11-one. Mass spectrum m/z: 226(M+), melting point: 165°-166° C. (recrystallized from ethanol).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.